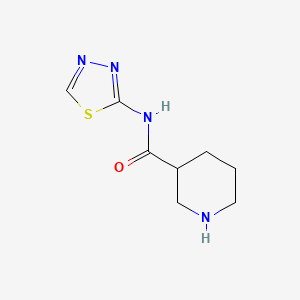
2-(哌啶-3-甲酰胺基)-1,3,4-噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
科学研究应用
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
作用机制
Target of Action
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a novel compound that has been evaluated for its potential as an anticancer agent It’s known that 1,3,4-thiadiazoles, a key structural moiety in this compound, have been reported to exhibit several biological activities .
Mode of Action
Some 1,3,4-thiadiazoles have been found to induce cell cycle arrest and apoptosis in cancer cells . These compounds can interact with their targets, leading to significant antiproliferative activity .
Biochemical Pathways
It’s known that some 1,3,4-thiadiazoles can inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the proliferation and survival of cancer cells.
Pharmacokinetics
Some 1,3,4-thiadiazoles have been found to have a low blood-brain barrier penetration capability and high intestinal absorption , which could impact the bioavailability of these compounds.
Result of Action
Some 1,3,4-thiadiazoles have been found to have significant antiproliferative activity , suggesting that they may inhibit the growth of cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,3,4-thiadiazole-2-amine to yield the desired compound .
Industrial Production Methods
Industrial production methods for N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
相似化合物的比较
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Similar structure but with the carboxamide group at a different position.
2-amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with different biological activities.
N-(5-nitro-1,3,4-thiadiazol-2-yl)nitramide: A more complex thiadiazole derivative with enhanced stability and different applications.
The uniqueness of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPICWGFOANVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
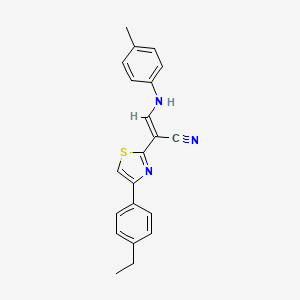
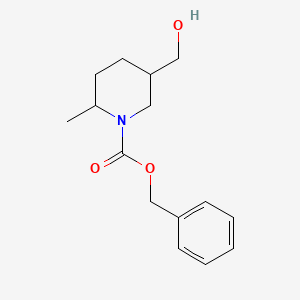
![ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2445443.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B2445447.png)
![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)
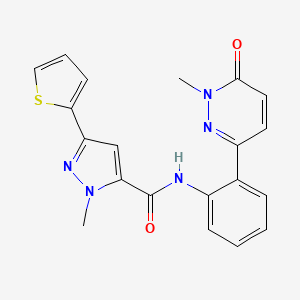
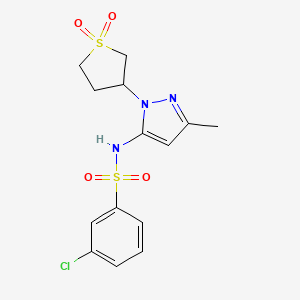
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)
![N'-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2445454.png)
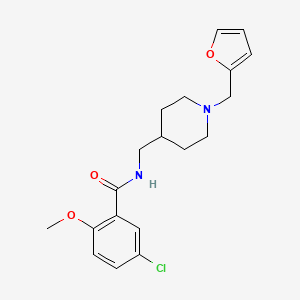
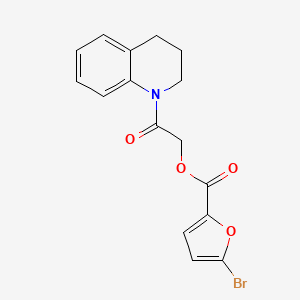
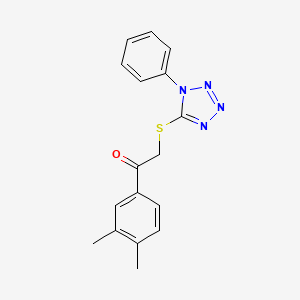
![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/new.no-structure.jpg)
